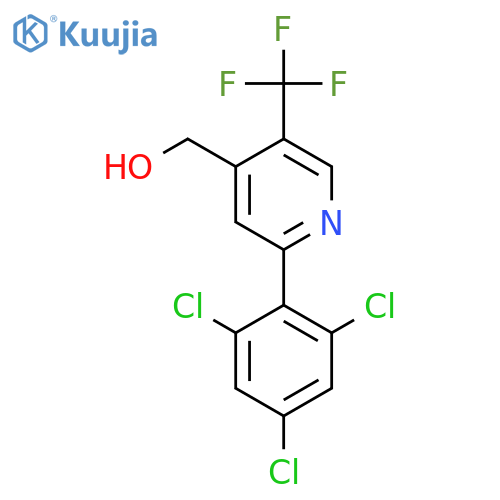Cas no 1361512-05-1 (2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol)

1361512-05-1 structure
商品名:2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol
CAS番号:1361512-05-1
MF:C13H7Cl3F3NO
メガワット:356.554991006851
CID:4970249
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C13H7Cl3F3NO/c14-7-2-9(15)12(10(16)3-7)11-1-6(5-21)8(4-20-11)13(17,18)19/h1-4,21H,5H2
- InChIKey: XGVQMYLLXRWMMV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1C1C=C(CO)C(C(F)(F)F)=CN=1)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 346
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 33.1
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013026114-1g |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 1g |
1,579.40 USD | 2021-06-22 | |
| Alichem | A013026114-250mg |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
| Alichem | A013026114-500mg |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361512-05-1 | 97% | 500mg |
855.75 USD | 2021-06-22 |
2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1361512-05-1 (2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol) 関連製品
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
